

An In-depth Technical Guide to 2-Chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-4-methoxypyrimidine

Cat. No.: B054106

[Get Quote](#)

CAS Number: 22536-63-6

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxypyrimidine, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications in the synthesis of biologically active molecules.

Physicochemical Properties

2-Chloro-4-methoxypyrimidine is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	22536-63-6	[1]
Molecular Formula	C ₅ H ₅ ClN ₂ O	[1] [2]
Molecular Weight	144.56 g/mol	[1] [2]
Melting Point	54-57 °C	[1] [3]
Boiling Point	96-97 °C at 18 Torr	
Appearance	White to light yellow crystalline powder	
Solubility	Soluble in organic solvents like methanol and ethyl acetate.	
IUPAC Name	2-chloro-4-methoxypyrimidine	[2]
SMILES	COc1=NC(=NC=C1)Cl	[2]
InChI Key	BDXYNMVQMBCTDB-UHFFFAOYSA-N	[2]

Analytical Data

A summary of the key spectral data for 2-Chloro-4-methoxypyrimidine is provided below.

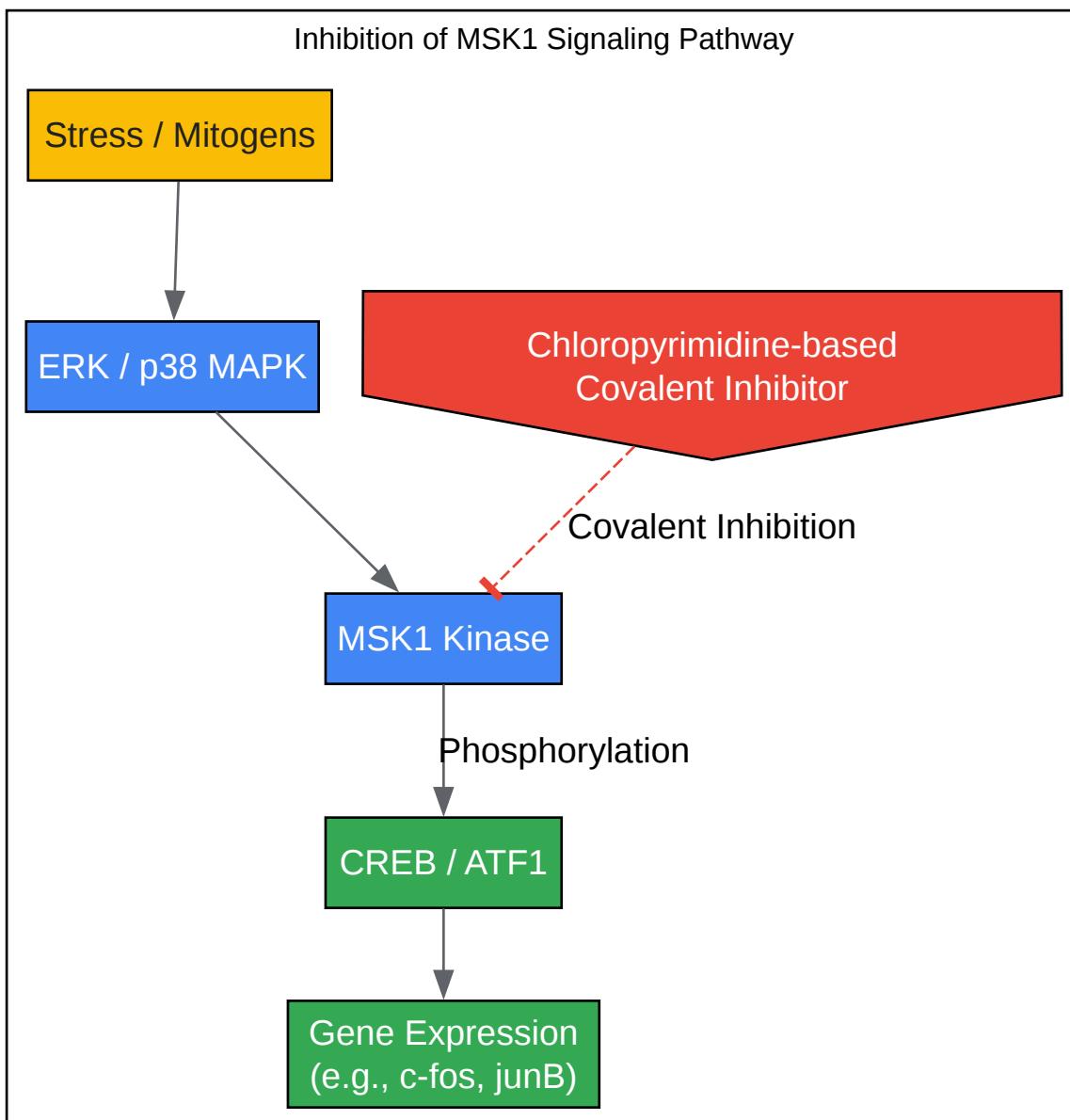
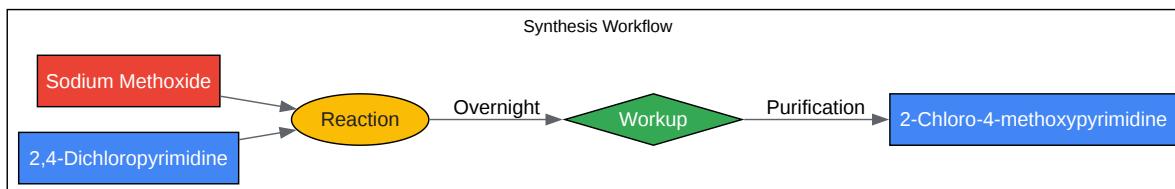
Technique	Data
¹ H NMR	(400 MHz, CDCl ₃) δ: 8.30 (d, J= 5.6 Hz ,1H), 6.68 (s, J= 5.6 Hz ,1H), 4.02 (s, 3H)
¹³ C NMR	Spectral data available in chemical databases.
Mass Spectrometry	ESI-MS (M+H) ⁺ : 145.0

Synthesis of 2-Chloro-4-methoxypyrimidine

The following section details a common and effective experimental protocol for the synthesis of 2-Chloro-4-methoxypyrimidine.

Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

This synthesis involves the selective nucleophilic substitution of one chlorine atom in 2,4-dichloropyrimidine with a methoxy group.



Materials:

- 2,4-Dichloropyrimidine
- Sodium methoxide (CH_3ONa)
- Methanol (MeOH)
- Ethyl acetate
- Water
- Brine

Procedure:

- Dissolve 2,4-dichloropyrimidine (e.g., 41.8 g, 280 mmol) in methanol (900 mL) in a suitable reaction vessel.
- Cool the solution to 0 °C using an ice bath.
- Separately, prepare a solution of sodium methoxide (e.g., 15.2 g, 280 mmol) in methanol (100 mL).
- Slowly add the sodium methoxide solution to the cooled 2,4-dichloropyrimidine solution at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

- Once the reaction is complete, concentrate the mixture under reduced pressure to obtain a white solid.
- Dilute the solid with water (400 mL) and extract the product with ethyl acetate (3 x 500 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield 2-chloro-4-methoxypyrimidine as a white solid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-methoxypyrimidine 98 22536-63-6 [sigmaaldrich.com]
- 2. 2-Chloro-4-methoxypyrimidine | C5H5CIN2O | CID 588935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-methoxypyrimidine, CAS No. 22536-63-6 - iChemical [ichemical.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-4-methoxypyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054106#5-chloro-4-methoxypyrimidine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

